

1-Methyl-1H-indazole-5-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-1H-indazole-5-carbonitrile**

Cat. No.: **B1311863**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-5-carbonitrile is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities.^[1] This technical guide aims to provide a comprehensive overview of **1-Methyl-1H-indazole-5-carbonitrile**, though it is important to note that publicly available research specifically on this compound is limited. This document will cover the general synthesis, chemical properties, and potential biological significance of the indazole core, with the understanding that these are general characteristics of the compound class and not specific experimental data for **1-Methyl-1H-indazole-5-carbonitrile** itself.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.^{[1][2]} The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Derivatives of indazole have been investigated for a wide array of therapeutic applications, including but not limited to:

- Anti-inflammatory[1]
- Anticancer[1][3]
- Antimicrobial
- Antiviral
- Kinase inhibition

The versatility of the indazole ring system makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Physicochemical Properties of 1-Methyl-1H-indazole-5-carbonitrile

While specific experimental data for **1-Methyl-1H-indazole-5-carbonitrile** is not extensively reported, its basic properties can be derived from its chemical structure.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	1-methyl-1H-indazole-5-carbonitrile	N/A
CAS Number	189107-45-7	[4][5]
Molecular Formula	C ₉ H ₇ N ₃	[4][5]
Molecular Weight	157.17 g/mol	N/A
Appearance	White powder (presumed)	[6]
Purity	Typically >98% (commercial)	[4]

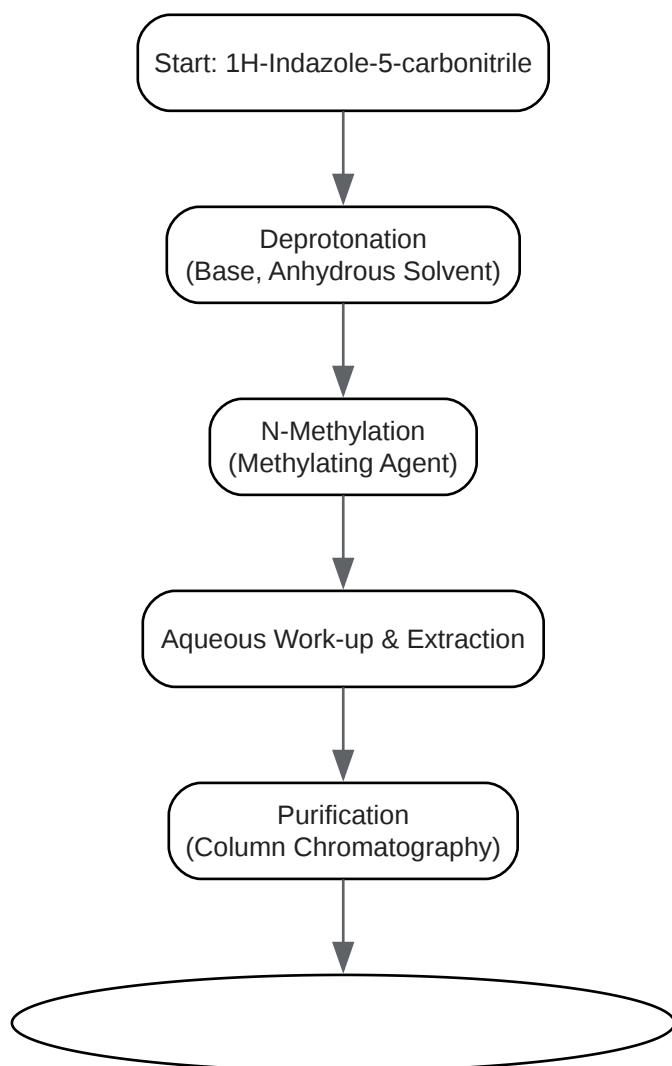
Synthesis of 1-Methyl-1H-indazole-5-carbonitrile

Detailed, peer-reviewed synthesis protocols specifically for **1-Methyl-1H-indazole-5-carbonitrile** are not readily available in the searched literature. However, the synthesis of N-alkylated indazoles is a well-established area of organic chemistry. A general approach to synthesizing **1-Methyl-1H-indazole-5-carbonitrile** would likely involve the N-methylation of a 1H-indazole-5-carbonitrile precursor.

General Experimental Protocol for N-Alkylation of Indazoles

The following is a generalized protocol for the N-alkylation of an indazole, which could be adapted for the synthesis of the target compound. This protocol is based on methods for similar compounds and should be considered illustrative.^[7]

Materials and Reagents:


- 1H-Indazole-5-carbonitrile (starting material)
- Methylating agent (e.g., methyl iodide, dimethyl sulfate)
- Base (e.g., sodium hydride, potassium carbonate)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

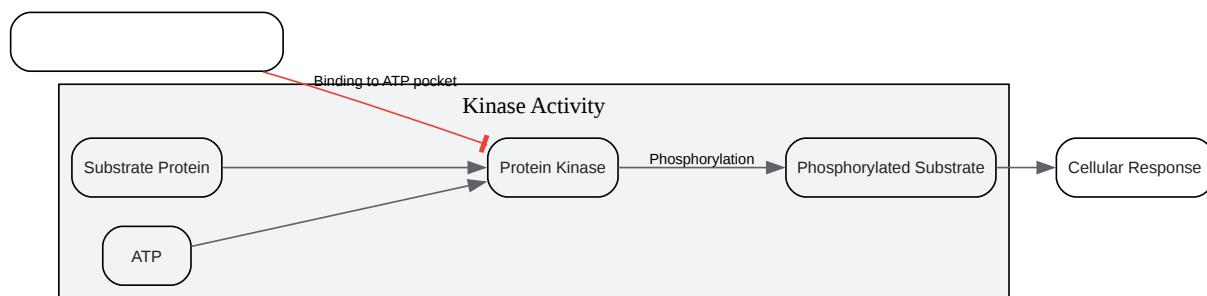
- Deprotonation: To a solution of 1H-indazole-5-carbonitrile in an anhydrous aprotic solvent, add a suitable base portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred to allow for the formation of the indazolide anion.

- **Alkylation:** The methylating agent is added dropwise to the reaction mixture. The reaction is then typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is carefully quenched with an appropriate aqueous solution. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.
- **Purification:** The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired **1-Methyl-1H-indazole-5-carbonitrile**.

Logical Workflow for N-Alkylation of Indazole

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1-Methyl-1H-indazole-5-carbonitrile**.


Biological Activity and Drug Development Potential

While no specific biological data for **1-Methyl-1H-indazole-5-carbonitrile** has been identified in the public domain, the indazole core is a key component in many biologically active molecules. It can act as a bioisostere for indole and is found in several FDA-approved drugs.

Potential as a Kinase Inhibitor

The indazole scaffold is prevalent in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. It is plausible that **1-Methyl-1H-indazole-5-carbonitrile** could be investigated as a fragment or lead compound in the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the potential mechanism of kinase inhibition.

Conclusion

1-Methyl-1H-indazole-5-carbonitrile is a chemical entity with potential for further investigation in drug discovery and development, largely based on the well-established biological importance of the indazole scaffold. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and biological activity. This document serves as a high-level overview based on the general properties of the indazole class of compounds. Further experimental research is necessary to elucidate the specific properties and potential applications of **1-Methyl-1H-indazole-5-carbonitrile**. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-Methyl-1H-indazole-5-carbonitrile | C9H7N3 - BuyersGuideChem [buyersguidechem.com]
- 6. 1-Methyl-1H-indazole-5-carbonitrile, CasNo.189107-45-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Methyl-1H-indazole-5-carbonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311863#iupac-name-for-1-methyl-1h-indazole-5-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com